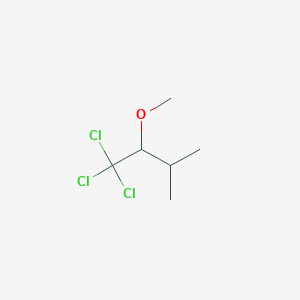
1,1,1-Trichloro-2-methoxy-3-methylbutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trichloro-2-methoxy-3-methylbutane is an organic compound with the molecular formula C6H11Cl3O It is a chlorinated ether, characterized by the presence of three chlorine atoms, a methoxy group, and a methyl group attached to a butane backbone
準備方法
Synthetic Routes and Reaction Conditions
1,1,1-Trichloro-2-methoxy-3-methylbutane can be synthesized through the chlorination of 2-methoxy-3-methylbutane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a continuous flow reactor, where 2-methoxy-3-methylbutane is exposed to chlorine gas under controlled temperature and pressure conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
1,1,1-Trichloro-2-methoxy-3-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of ethers, alcohols, or amines depending on the substituent.
Oxidation: Formation of corresponding alcohols or carboxylic acids.
Reduction: Formation of less chlorinated derivatives or hydrocarbons.
科学的研究の応用
1,1,1-Trichloro-2-methoxy-3-methylbutane has several applications in scientific research:
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of 1,1,1-Trichloro-2-methoxy-3-methylbutane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. Additionally, its lipophilic nature allows it to interact with cell membranes, potentially affecting membrane integrity and function.
類似化合物との比較
Similar Compounds
1,1,1-Trichloro-2-methyl-2-propanol: A chlorinated alcohol with similar chemical properties.
1,1-Dichloro-2-methylbutane: A less chlorinated derivative with different reactivity.
1-Chloro-3-methylbutane: A mono-chlorinated compound with distinct chemical behavior.
Uniqueness
1,1,1-Trichloro-2-methoxy-3-methylbutane is unique due to the presence of both methoxy and methyl groups along with three chlorine atoms. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
62688-86-2 |
|---|---|
分子式 |
C6H11Cl3O |
分子量 |
205.5 g/mol |
IUPAC名 |
1,1,1-trichloro-2-methoxy-3-methylbutane |
InChI |
InChI=1S/C6H11Cl3O/c1-4(2)5(10-3)6(7,8)9/h4-5H,1-3H3 |
InChIキー |
FHVRDTRHGPDHET-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(Cl)(Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-{[(1-benzothiophen-2-yl)sulfanyl]methyl}benzoate](/img/structure/B14514376.png)
![4-{2-[4-(Hexyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14514380.png)

![Phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl-](/img/structure/B14514399.png)
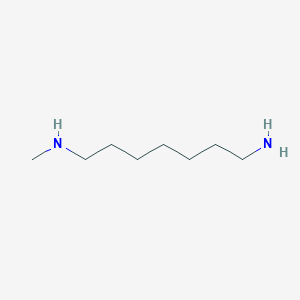
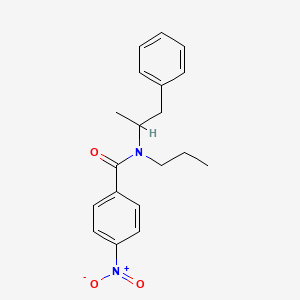
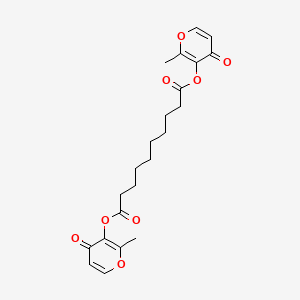
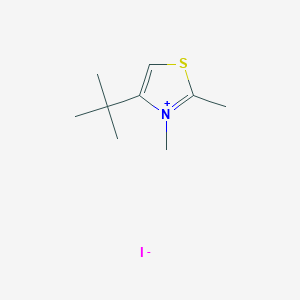
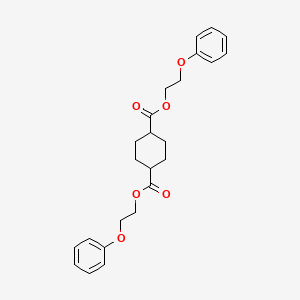
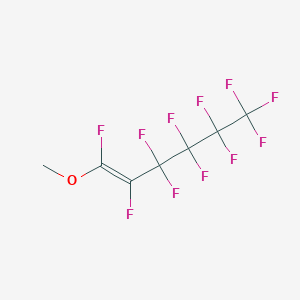
![2-[2-(1,2,4-Trioxolan-3-yl)ethoxy]oxane](/img/structure/B14514461.png)
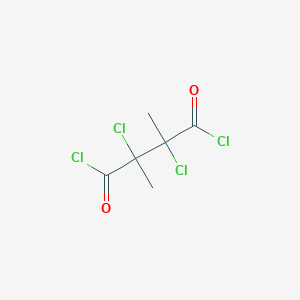
![3-(Phenoxymethyl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B14514472.png)
